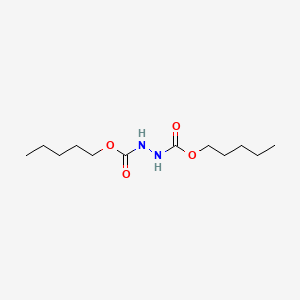
Dipentyl hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C10H20N2O4. It is a derivative of hydrazine and is characterized by the presence of two pentyl groups attached to the nitrogen atoms of the hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with pentyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:
N2H4+2C5H11ClCO2→C10H20N2O4+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process is optimized to minimize by-products and maximize yield. The use of catalysts and solvents can further enhance the reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Dipentyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with varying alkyl or aryl groups.
Scientific Research Applications
Dipentyl hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of dipentyl hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl hydrazine-1,2-dicarboxylate
- Diisopropyl hydrazine-1,2-dicarboxylate
- Dibutyl hydrazine-1,2-dicarboxylate
Uniqueness
Dipentyl hydrazine-1,2-dicarboxylate is unique due to the presence of two pentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
928707-13-5 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
pentyl N-(pentoxycarbonylamino)carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-3-5-7-9-17-11(15)13-14-12(16)18-10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
ACSLWGFBWCILEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NNC(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
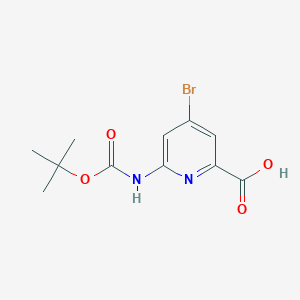
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
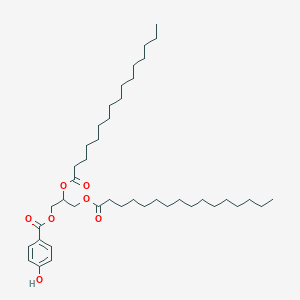
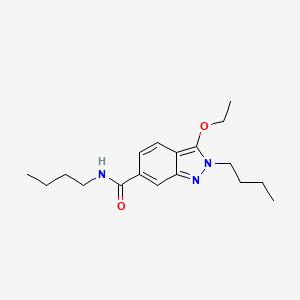
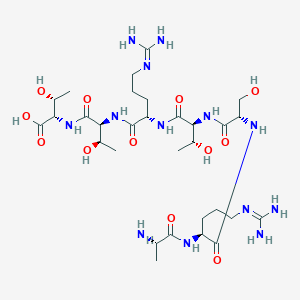
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
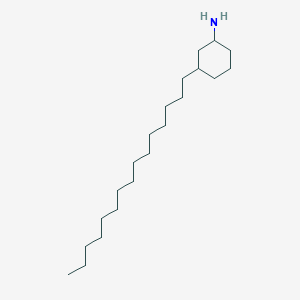
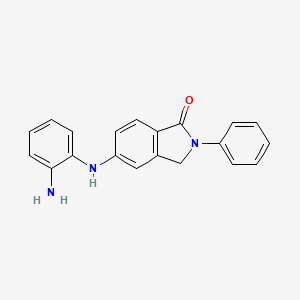
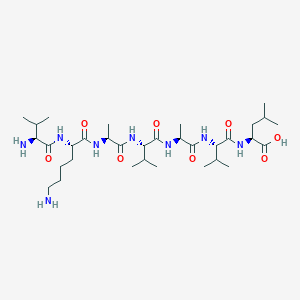
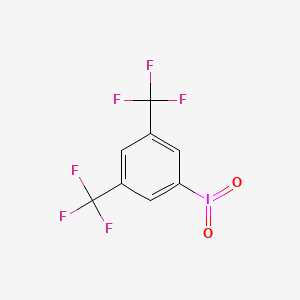
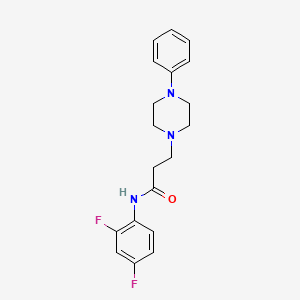
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
